N-[4-(Aminomethyl)phenyl]-2-methylbenzamide
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
BIFHUXJGZWLOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride to form the amide bond. A 1:1 molar ratio of reactants is critical to minimize diacylation byproducts. Excess acyl chloride may lead to overreaction with the aminomethyl group, necessitating careful stoichiometric control.
Optimized Protocol
Reagents :
- 2-Methylbenzoyl chloride (1.05 equiv)
- 4-(Aminomethyl)aniline (1.0 equiv)
- Triethylamine (2.0 equiv)
- DCM (solvent)
Procedure :
- Dissolve 4-(aminomethyl)aniline in DCM under nitrogen.
- Add TEA dropwise at 0°C.
- Introduce 2-methylbenzoyl chloride slowly over 30 minutes.
- Stir at room temperature for 12 hours.
Workup :
Yield : 70–85% (reported for analogous benzamides).
Acyl Fluoride-Mediated Coupling
For sterically hindered or electron-deficient amines, in situ generation of 2-methylbenzoyl fluoride enhances reactivity. This method utilizes fluorinating agents like cyanuric fluoride (Cl₃F₃N₃) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate).
Key Advantages
Experimental Parameters
Reagents :
- 2-Methylbenzoic acid (1.0 equiv)
- Cyanuric fluoride (1.2 equiv)
- 4-(Aminomethyl)aniline (1.1 equiv)
- DMF (solvent)
Procedure :
- Activate 2-methylbenzoic acid with cyanuric fluoride at −15°C for 1 hour.
- Add 4-(aminomethyl)aniline and heat to 60°C for 6 hours.
Workup :
Yield : 80–90% (based on analogous reactions).
Coupling Reagent-Assisted Synthesis
Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amidation under mild conditions.
Protocol Using HATU
Reagents :
- 2-Methylbenzoic acid (1.0 equiv)
- HATU (1.1 equiv)
- DIPEA (N,N-diisopropylethylamine, 2.0 equiv)
- 4-(Aminomethyl)aniline (1.0 equiv)
- DMF (solvent)
Procedure :
- Activate the carboxylic acid with HATU and DIPEA at 0°C for 10 minutes.
- Add 4-(aminomethyl)aniline and stir at 25°C for 4 hours.
Workup :
Yield : 75–88% (extrapolated from similar couplings).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 0–25°C, 12h | 70–85 | High | Industrial |
| Acyl Fluoride | 60°C, 6h | 80–90 | Excellent | Lab-scale |
| HATU/DIPEA | 25°C, 4h | 75–88 | High | Lab-scale |
Key Observations :
- Acyl chloride is preferred for large-scale synthesis due to low reagent costs.
- Acyl fluoride offers superior yields but requires specialized handling of fluorinating agents.
- HATU enables rapid coupling under mild conditions but incurs higher costs.
Challenges and Mitigation Strategies
Diacylation Side Reactions
The primary amine’s nucleophilicity can lead to overreaction with excess acyl chloride. Mitigation includes:
Purification Difficulties
The product’s moderate polarity complicates isolation. Recrystallization from ethanol/water (3:1) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The benzamide core allows extensive derivatization. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in Compound 36 increases solubility, whereas nitro groups (e.g., in ’s 4-bromo-N-(2-nitrophenyl)-benzamide ) reduce electron density, affecting reactivity .
- Crystallographic Features : In N-(2,4-Dimethylphenyl)-2-methylbenzamide , near-coplanar aromatic rings (dihedral angle: 4.9°) and antiperpendicular N–H/C=O bonds optimize crystal packing via N–H⋯O hydrogen bonds . This contrasts with thiazole-containing analogs (), where sulfur atoms disrupt stacking.
Biological Activity
N-[4-(Aminomethyl)phenyl]-2-methylbenzamide, a derivative of benzamide, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features an amine group attached to a benzamide structure, which is known to influence its biological properties. The molecular formula is C15H17N3O, indicating the presence of a methyl group and an amino group that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Research suggests that it may modulate various biochemical pathways, impacting cell proliferation and apoptosis.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to specific receptors, altering their activity and downstream signaling.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is essential for developing new antibiotics amid rising antibiotic resistance.
Anticancer Activity
Research has demonstrated that this compound shows significant anticancer potential. In vitro studies have reported its effectiveness against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (HeLa)
- Ovarian Cancer (A2780)
The antiproliferative activity was quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The findings are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.50 |
| HeLa | 0.82 |
| A2780 | 1.51 |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effects on K562 hematologic malignant cells. The results indicated that this compound significantly reduced cell viability, suggesting a potential role in leukemia treatment.
- Synergistic Effects : In combination therapy with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, indicating the possibility of developing combination therapies that leverage its unique mechanism of action.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide core and the amino substituent can lead to variations in potency and selectivity against cancer cells. For instance:
- Substituting different groups on the phenyl ring can enhance binding affinity to target proteins.
- Altering the position of the amino group may affect solubility and bioavailability.
Q & A
Q. Table 1: Representative Synthetic Yields and Characterization
| Derivative Substituent | Yield (%) | Melting Point (°C) | HPLC Purity (%) | HRMS (Observed) |
|---|---|---|---|---|
| 5-Methyl-2-hydroxy (33) | 99 | 292–293 | 99.5 | 257.1293 |
| 5-Bromo-2-hydroxy (35) | 99 | 251–252 | 98.7 | 335.9911 |
| 4-Isopropyl-2-hydroxy (37) | 56 | 282–283 | 97.9 | 299.1520 |
| Data sourced from controlled syntheses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
